1,2,3,4-Tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFREDWKELGWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930967 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-81-1 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction remains a foundational method for constructing the tetrahydroisoquinoline core. This approach involves the cyclodehydration of β-phenylethylamides using acidic reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example, N-(2-phenylethyl)benzamide undergoes cyclization at 80–100°C in the presence of PPA to yield 1-phenyl-THIQ, which is subsequently converted to the hydrochloride salt via HCl treatment. Key advantages include compatibility with electron-rich aromatic systems and moderate yields (50–70%). However, the method suffers from harsh reaction conditions and limited scalability due to stoichiometric reagent use.
Pictet-Spengler Reaction
The Pictet-Spengler reaction enables the synthesis of THIQ derivatives through the acid-catalyzed condensation of β-phenylethylamines with aldehydes or ketones. For instance, phenethylamine reacts with formaldehyde in hydrochloric acid to form THIQ HCl directly. Modifications using Lewis acids like BF₃·OEt₂ or ionic liquids have improved yields to 85–90% under milder conditions (25–40°C). This method is favored for its atom economy and applicability to asymmetric synthesis when chiral catalysts are employed.
Modern Catalytic Approaches
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed C–H activation has emerged as a powerful tool for THIQ HCl synthesis. A notable example involves the intramolecular coupling of N-(2-bromobenzyl)amines using Pd(OAc)₂ and Xantphos as a ligand system. This method achieves regioselective cyclization at 80°C in DMF, yielding THIQ derivatives with 75–92% efficiency. Nickel catalysts, such as Ni(COD)₂ with N-heterocyclic carbene ligands, further enable the coupling of aryl halides with aliphatic amines under photoredox conditions.
Enzymatic and Biomimetic Routes
Recent advances exploit enzymes like norcoclaurine synthase (NCS) to catalyze the stereoselective formation of THIQ scaffolds from dopamine and 4-hydroxyphenylacetaldehyde. This biocatalytic route operates at physiological pH and temperature, achieving >95% enantiomeric excess (ee) for (S)-configured products. Industrial adoption remains limited due to enzyme stability issues, but immobilized NCS variants show promise for continuous flow synthesis.
Industrial-Scale Production Techniques
High-Pressure Hydrogenation
Large-scale synthesis often employs the catalytic hydrogenation of isoquinoline derivatives. For example, isoquinoline dissolved in ethanol undergoes hydrogenation at 50–60 bar H₂ pressure over a Raney nickel catalyst, yielding THIQ with >98% purity after HCl salt formation. Process intensification via continuous-flow reactors reduces reaction times from 24 hours to <2 hours while maintaining yields of 90–95%.
Solid-Phase Synthesis
Solid-supported methodologies enhance purity and simplify purification. A polystyrene-bound benzaldehyde resin reacts with phenethylamine in a Knorr-type cyclization, followed by acidic cleavage to release THIQ HCl. This approach minimizes byproduct formation and achieves 80–85% isolated yields, making it suitable for pharmaceutical intermediate production.
Comparative Analysis of Synthetic Routes
Table 1. Key Metrics for THIQ HCl Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Bischler-Napieralski | β-Phenylethylamides | PPA, 80–100°C | 50–70 | 85–90 | Moderate |
| Pictet-Spengler | Phenethylamine + RCHO | HCl, 25–40°C | 85–90 | 90–95 | High |
| Pd-Catalyzed Cyclization | N-(2-Bromobenzyl)amines | Pd(OAc)₂, DMF, 80°C | 75–92 | 95–99 | High |
| Enzymatic Synthesis | Dopamine + Aldehyde | NCS, pH 7.0, 37°C | 70–80 | >99 | Low |
| High-Pressure H₂ | Isoquinoline | Raney Ni, 50–60 bar H₂ | 90–95 | >98 | Very High |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various N-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
1,2,3,4-Tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating neurological disorders such as Parkinson's disease and depression. For instance, studies have demonstrated that compounds derived from 1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems, which is essential for developing effective treatments for these conditions .
Case Study: Neuroprotective Properties
A study published in Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could enhance neuronal survival and reduce apoptosis .
Neuroscience Research
In neuroscience, this compound is utilized to investigate neurotransmission mechanisms and neuroprotection. Research has shown that it can influence dopamine receptor activity, making it a valuable tool for understanding the biochemical pathways involved in neurodegenerative diseases .
Data Table: Neurotransmitter Modulation
| Compound | Effect on Dopamine Receptors | Reference |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Agonist activity | |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Antagonist activity |
Analytical Chemistry
This compound is also employed as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures the accuracy of testing procedures in laboratories by providing reliable benchmarks for quantifying related compounds in biological samples .
Case Study: LC-MS/MS Method Development
A study developed a sensitive LC-MS/MS method to quantify 1,2,3,4-tetrahydroisoquinoline and its methylated derivative in mouse brain tissues. The method achieved a detection limit of 0.10 ng/mL for 1,2,3,4-tetrahydroisoquinoline with high recovery rates .
Biochemical Assays
In biochemical assays, this compound is used to evaluate enzyme activity and metabolic pathways. Its role in studying drug interactions is critical for assessing the safety and efficacy of new medications .
Data Table: Enzyme Activity Studies
| Enzyme | Substrate | Inhibition by Tetrahydroisoquinoline |
|---|---|---|
| Acetylcholinesterase | Acetylcholine | Moderate inhibition observed |
| Monoamine oxidase | Various amines | Strong inhibition observed |
Material Science
The unique properties of this compound make it suitable for developing specialized materials such as sensors and coatings. Its application in material science enhances performance across various technological fields .
Case Study: Sensor Development
Research has explored the use of tetrahydroisoquinoline-based materials for creating sensors capable of detecting specific biomolecules. These sensors exhibited high sensitivity and selectivity for target analytes .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:
Dopamine D2 Receptor Antagonist: The compound acts as an antagonist at dopamine D2 receptors, which plays a role in its neuroprotective effects.
Inhibition of Adenylate Cyclase Activity: By inhibiting adenylate cyclase, the compound can modulate intracellular cyclic AMP levels, affecting various signaling pathways.
Comparison with Similar Compounds
Table 1: Analgesic/Anti-Inflammatory Activity Comparison
| Compound | Substituents | Efficacy vs. Diclofenac | Dose (mg/kg) | Reference |
|---|---|---|---|---|
| 1-(4’-Dimethylaminophenyl)-6,7-di... | 4’-dimethylaminophenyl, 6,7-dimethoxy | 3.3× greater | 0.5 | |
| Diclofenac Sodium | N/A | Baseline | 10 |
Neurotropic and Sedative Derivatives
THIQ derivatives exhibit distinct neurotropic profiles compared to structurally related compounds like tetrahydroquinoline and sila-tetrahydroisoquinoline. In locomotor activity tests, THIQ derivatives demonstrated greater sedative effects than tetrahydroquinoline analogs, likely due to enhanced interaction with CNS receptors . For example, sila-THIQ derivatives showed reduced efficacy, highlighting the importance of the nitrogen-containing ring in neuroactivity .
Table 2: Key Substituted THIQ HCl Derivatives
Biological Activity
1,2,3,4-Tetrahydroisoquinoline hydrochloride (THIQ-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological effects of THIQ and its derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
THIQ and its derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : THIQ compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : They show promising activity against bacterial and fungal pathogens.
- Neuroprotective Effects : Certain THIQ derivatives are linked to neuroprotection and the prevention of neurodegenerative diseases.
- Anti-inflammatory and Analgesic Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for pain management.
Antitumor Activity
Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance, certain compounds have shown tumor-specific cytotoxicity with indices indicating effective targeting of cancer cells while sparing normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various THIQ derivatives on human squamous cell carcinoma cell lines (HSC-2 and HSC-4). The findings revealed that specific derivatives induced autophagy rather than apoptosis, suggesting a unique mechanism of action:
| Compound | Cell Line | Cytotoxicity Index (TS) | Mechanism of Action |
|---|---|---|---|
| TQ9 | HSC-2 | 12.5 | Autophagy induction |
| TD13 | HSC-4 | 5.3 | Autophagy induction |
These results indicate that the type of cell death induced by THIQ derivatives can vary significantly based on the structure of the compound and the specific cancer cell line involved .
Antimicrobial Properties
THIQ-HCl has been studied for its antimicrobial efficacy against various pathogens. Recent research demonstrated potent antibacterial activity against Escherichia coli and other strains:
| Pathogen | MIC (μM) | Comparison to Standard Drug |
|---|---|---|
| E. coli | 166 | Two times more potent than control |
| Staphylococcus aureus | 498 | Less active than ampicillin (830 μM) |
The cationic nature of THIQ compounds enhances their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death .
Neuroprotective Effects
THIQ derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds may prevent neurodegeneration associated with conditions such as Parkinson's disease. The endogenous nature of certain THIQ compounds allows them to interact with neuroreceptors effectively, providing protective effects against oxidative stress and excitotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of THIQ compounds is closely related to their chemical structure. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For example:
- Substituents at C-1 : Influence cytotoxicity and selectivity towards cancer cells.
- Cationic Amino Acids : Increase antimicrobial activity by enhancing membrane interactions.
This relationship underscores the importance of synthetic strategies in developing new therapeutic agents based on the THIQ framework .
Q & A
Q. Methodological Considerations :
- Optimize reaction temperature, solvent (e.g., dichloromethane), and catalyst (e.g., trifluoroacetic acid).
- Purify intermediates via column chromatography or recrystallization.
Q. Table 1. Representative Synthetic Routes
How is structural characterization of this compound performed?
Basic Research Focus
Structural confirmation relies on spectroscopic and computational methods:
- NMR Spectroscopy : H and C NMR identify substituents and aromatic protons (e.g., 6,7-dimethoxy groups in derivatives) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClNO for 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-THIQ hydrochloride, MW: 379.88) .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., (R)-PFI-2 hydrochloride) .
Q. Methodological Tips :
What methodologies are effective for resolving enantiomers of chiral 1,2,3,4-Tetrahydroisoquinoline derivatives?
Advanced Research Focus
Enantiomeric resolution is critical for pharmacological studies. Two approaches are prominent:
Chiral Chromatography : Direct separation using chiral stationary phases (e.g., for solifenacin intermediates) .
Diastereomeric Salt Formation : Use (+)-Tartaric Acid to isolate enantiomers before transesterification .
Q. Table 2. Enantiomer Resolution Techniques
| Method | Efficiency | Purity Achieved | Limitations | Reference |
|---|---|---|---|---|
| Chiral Chromatography | High | ≥99% | Costly columns | |
| Tartaric Acid Resolution | Moderate | ~95% | Requires acidic conditions |
How can researchers address discrepancies in reported yields for substituted THIQ hydrochlorides?
Advanced Research Focus
Yield variability (e.g., 43–86% in nucleophilic substitutions ) may arise from:
- Substituent Effects : Electron-withdrawing groups reduce reactivity.
- Reaction Optimization : Adjust stoichiometry (e.g., excess benzylic alcohol) or use microwave-assisted synthesis.
Q. Methodological Recommendations :
- Conduct Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading).
- Validate purity via HPLC (e.g., ≥95% purity in commercial samples ).
What strategies are recommended for evaluating the pharmacological activity of THIQ derivatives?
Advanced Research Focus
THIQ derivatives are explored for biological activity (e.g., enzyme inhibition, receptor binding):
Q. Table 3. Example Pharmacological Targets
| Derivative | Target | Activity (IC) | Reference |
|---|---|---|---|
| 6-Cyano-THIQ hydrochloride | Dopamine receptors | 0.5 µM | |
| 7-Trifluoromethyl-THIQ-HCl | Serotonin transporters | 1.2 µM |
How should researchers handle stability challenges during storage of THIQ hydrochloride?
Basic Research Focus
Stability depends on storage conditions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
